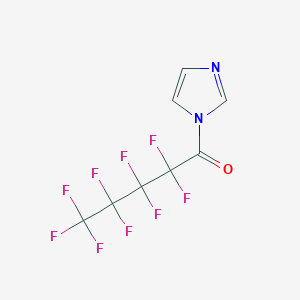

1-(Perfluoropentanoyl)imidazole

Vue d'ensemble

Description

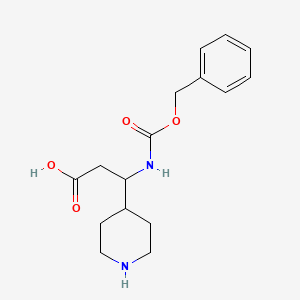

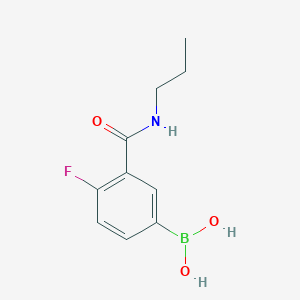

“1-(Perfluoropentanoyl)imidazole” is a compound with the molecular formula C8H3F9N2O . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

Imidazole has a five-membered planar ring and exhibits solubility in water and other polar solvents . Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms . The specific molecular structure of “1-(Perfluoropentanoyl)imidazole” would require further investigation.Applications De Recherche Scientifique

Pharmaceutical Applications

N-(Nonafluoropentanoyl)imidazole: and its derivatives have shown significant promise in the pharmaceutical industry. They are utilized in the synthesis of various biologically active molecules, including anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , antiviral drugs , and enzyme inhibitors . The compound’s ability to interact with different biological pathways makes it a valuable asset in drug development.

Green Chemistry

The versatility of imidazole derivatives extends to green chemistry applications. They are used as ionic liquids and N-heterocyclic carbenes (NHCs) . These substances serve as environmentally friendly alternatives for various reactions, highlighting the compound’s role in promoting sustainable practices in chemical synthesis.

Agrochemicals

Imidazole compounds, including N-(Nonafluoropentanoyl)imidazole , are applied as selective plant growth regulators , fungicides , herbicides , and therapeutic agents . Their efficacy in controlling plant diseases and promoting growth is crucial for enhancing agricultural productivity.

Synthetic Chemistry

In synthetic chemistry, N-(Nonafluoropentanoyl)imidazole is involved in diverse multicomponent reactions under various conditions . It acts as a building block for constructing complex molecules, demonstrating its importance in the synthesis of heterocycles and other organic compounds.

Functional Materials

The compound’s structural motif is integral to the development of functional materials . Its incorporation into materials enhances their properties, making them suitable for advanced applications, including optical devices , solar cells , and catalysis .

Industrial Chemistry

Lastly, N-(Nonafluoropentanoyl)imidazole finds its use in industrial chemistry. It is a key component in the production of dyes, coatings, and other materials that require specific chemical properties . Its role in these applications underscores the compound’s broad utility across various industries.

Orientations Futures

Mécanisme D'action

Imidazole can interact with several targets, including Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . The exact mode of action can vary depending on the specific compound and its targets.

Pharmacokinetics of imidazole derivatives can also vary widely. Some are eliminated unchanged via urine and faeces, while others are metabolised in the liver . The bioavailability of these compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME) properties.

The result of the action of imidazole derivatives can range from antimicrobial to anticancer effects, depending on the specific compound and its targets . The action environment, including factors like pH, temperature, and presence of other compounds, can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-imidazol-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F9N2O/c9-5(10,4(20)19-2-1-18-3-19)6(11,12)7(13,14)8(15,16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBWJYWEXRBYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F9N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Perfluoropentanoyl)imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

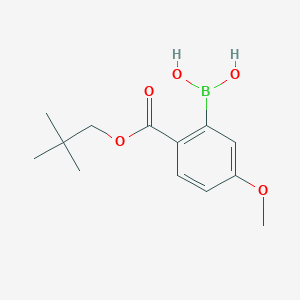

![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)

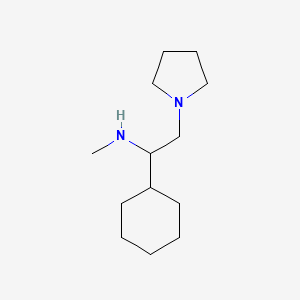

![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

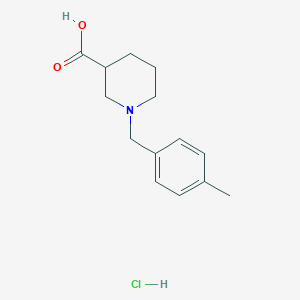

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)